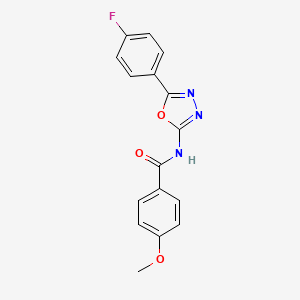
2-Amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)propanoic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)propanoic acid dihydrochloride is a useful research compound. Its molecular formula is C6H11Cl2N3O2S and its molecular weight is 260.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
2-Amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)propanoic acid dihydrochloride and its derivatives have shown significant promise as antimicrobial agents. Notably, some derivatives of 1,3,4-thiadiazole have been prepared and utilized as antimicrobial agents against microorganisms found in industrial cooling fluids, showing high activity in inhibiting bacterial growth (Alabdeen, 2021). Additionally, other related 1,3,4-thiadiazole derivatives synthesized have been tested for their antimicrobial activity in preliminary screenings, suggesting their potential as antimicrobial agents (Auzzi et al., 1990).
Anti-inflammatory and Analgesic Activities
New substituted thiadiazole pyrazolene anthranilic acid derivatives, including those with a 1,3,4-thiadiazole structure, have been evaluated for their anti-inflammatory and analgesic activities. Certain compounds in this series have exhibited significant anti-inflammatory and analgesic activities, as evidenced by specific compounds displaying notable percentage activities in this regard (Kumar, 2022).
Potential Antihypertensive Agents
Derivatives of 2-amino-1,3,4-thiadiazole, such as 2-amino-5-aryl/alkyl-1,3,4-thiadiazoles, have been synthesized and studied for their potential as antihypertensive agents. These compounds were condensed with specific oxirane derivatives to create naphthalenyloxy-propanol amine derivatives, which were then explored for their antihypertensive properties (Samel & Pai, 2010).
Corrosion Inhibition
In the field of material science, 2-amino-1,3,4-thiadiazole derivatives have been investigated for their effectiveness in inhibiting corrosion of mild steel in acidic environments. These compounds have demonstrated good inhibition efficiency, with studies indicating their adsorption on mild steel in hydrochloric acid solutions and sulfuric acid solutions follows Langmuir's adsorption isotherm, implying effective corrosion inhibition (Quraishi & Khan, 2005; 2006)(Quraishi & Khan, 2006).
Anticancer Properties
Some derivatives of 1,3,4-thiadiazole have been synthesized and screened for anticancer activities. These studies have found that certain compounds exhibit significant in vitro cytotoxic activities against different cancer cell lines, indicating their potential as anticancer agents (Saad & Moustafa, 2011).
Photodynamic Therapy Application
1,3,4-Thiadiazole derivatives have been synthesized and characterized for their potential use in photodynamic therapy, particularly in the treatment of cancer. One study has highlighted the good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield of certain zinc phthalocyanine derivatives substituted with 1,3,4-thiadiazole, suggesting their applicability in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant and Anti-inflammatory Activities
A study on a new class of 1,3,4-thiadiazol-2-amine derivatives revealed significant antioxidant and anti-inflammatory activities. Some specific compounds within this series were found to exhibit antioxidant activity greater than the standard Ascorbic acid, along with promising anti-inflammatory activity (Sravya et al., 2019).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to exhibit antimicrobial activity , suggesting that their targets might be microbial enzymes or proteins.
Mode of Action
Based on the structural similarity to other thiadiazole derivatives, it can be hypothesized that it might interact with its targets through hydrogen bonding, electrostatic interactions, or hydrophobic interactions .
Biochemical Pathways
Thiadiazole derivatives have been reported to interfere with various biological processes, such as dna synthesis, protein synthesis, and enzymatic activities .
Pharmacokinetics
The solubility of similar compounds in water suggests that they could be well-absorbed and distributed in the body .
Result of Action
Based on the antimicrobial activity of similar compounds , it can be hypothesized that it might lead to the death of microbial cells by disrupting essential biological processes.
Safety and Hazards
Direcciones Futuras
The high activity of 2-Amino-1,3,4-thiadiazole derivatives against the urease enzyme suggests that they could be promising candidates for further evaluation . Their potential use in the treatment of infections caused by Helicobacter pylori, which relies on the urease enzyme for survival, is particularly noteworthy .
Análisis Bioquímico
Biochemical Properties
The nature of these interactions is complex and depends on the specific conditions of the biochemical reaction .
Cellular Effects
The effects of 2-Amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)propanoic acid dihydrochloride on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the concentration of the compound .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It is known to bind to certain biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known to interact with certain enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
2-amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S.2ClH/c1-3-8-9-5(12-3)2-4(7)6(10)11;;/h4H,2,7H2,1H3,(H,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIQZUUBBDDBSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CC(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
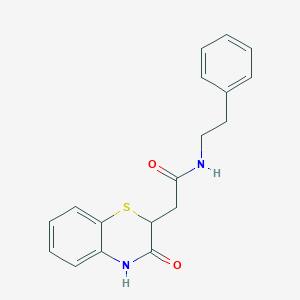
![Naphtho[2,1-b]furan-2-carboxylic acid](/img/structure/B3002612.png)
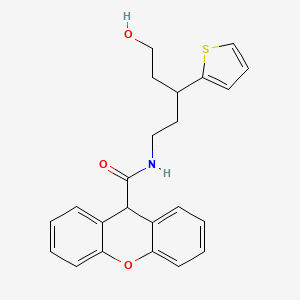
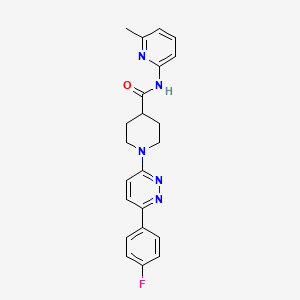
![1-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzotriazole](/img/structure/B3002617.png)
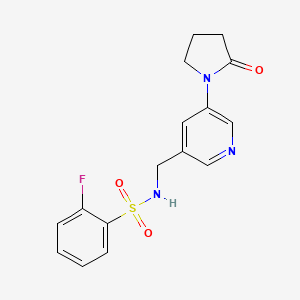
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3002620.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B3002623.png)
![8-((2-Bromophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B3002625.png)
![2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B3002626.png)
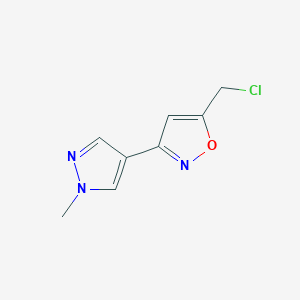
![1-allyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B3002629.png)
![2,4-Dimethyl-6-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B3002630.png)
